molecular formula C15H22N2O B5150807 N-[1-(propan-2-yl)piperidin-4-yl]benzamide

N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cat. No.: B5150807
M. Wt: 246.35 g/mol
InChI Key: KORVORBWHMGCLQ-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It features a piperidine ring substituted with an isopropyl group and a benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the reaction of 4-piperidone with isopropylamine to form N-(1-isopropylpiperidin-4-yl)amine. This intermediate is then reacted with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted benzamides, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to downstream effects such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(propan-2-yl)piperidin-4-yl]benzamide is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its binding affinity and specificity for certain molecular targets. This structural feature may contribute to its distinct biological activities compared to other benzamide derivatives .

Properties

IUPAC Name

N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12(2)17-10-8-14(9-11-17)16-15(18)13-6-4-3-5-7-13/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORVORBWHMGCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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